molecular formula C17H21ClN2O2 B2558808 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide CAS No. 1645406-39-8

5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide

Cat. No.: B2558808
CAS No.: 1645406-39-8
M. Wt: 320.82
InChI Key: UPCSGSKMXQJQBG-UHFFFAOYSA-N
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Description

5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide is a synthetic organic compound characterized by the presence of a chlorophenyl group, a cyano group, and an oxan ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide typically involves multi-step organic reactions. One possible route could be:

    Formation of the Chlorophenyl Intermediate: Starting with a chlorobenzene derivative, the chlorophenyl group can be introduced through electrophilic aromatic substitution.

    Introduction of the Cyano Group: The cyano group can be added via nucleophilic substitution or through the use of cyanating agents such as sodium cyanide.

    Formation of the Oxan Ring: The oxan ring can be synthesized through cyclization reactions involving appropriate diols or epoxides.

    Amidation Reaction: The final step involves the formation of the amide bond, typically through the reaction of an amine with a carboxylic acid derivative under dehydrating conditions.

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the oxan ring or the chlorophenyl group.

    Reduction: Reduction reactions could target the cyano group, converting it to an amine.

    Substitution: The chlorophenyl group is susceptible to nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate, chromium trioxide.

    Reducing Agents: Lithium aluminum hydride, hydrogen gas with a palladium catalyst.

    Nucleophiles: Sodium hydroxide, ammonia.

Major Products

    Oxidation Products: Carboxylic acids, ketones.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenyl derivatives.

Scientific Research Applications

    Chemistry: As a building block for more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a pharmaceutical agent.

    Industry: Use in the synthesis of specialty chemicals or materials.

Mechanism of Action

The mechanism of action of 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide would depend on its specific interactions with molecular targets. This could involve binding to enzymes, receptors, or other proteins, leading to modulation of biological pathways. Detailed studies would be required to elucidate these mechanisms.

Comparison with Similar Compounds

Similar Compounds

  • 5-(4-Chlorophenyl)-N-(4-cyanophenyl)pentanamide
  • 5-(4-Chlorophenyl)-N-(4-methoxyoxan-4-YL)pentanamide

Uniqueness

The presence of the cyanooxan group in 5-(4-Chlorophenyl)-N-(4-cyanooxan-4-YL)pentanamide may confer unique chemical and biological properties compared to similar compounds. This could include differences in reactivity, binding affinity, and overall biological activity.

Properties

IUPAC Name

5-(4-chlorophenyl)-N-(4-cyanooxan-4-yl)pentanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H21ClN2O2/c18-15-7-5-14(6-8-15)3-1-2-4-16(21)20-17(13-19)9-11-22-12-10-17/h5-8H,1-4,9-12H2,(H,20,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UPCSGSKMXQJQBG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCC1(C#N)NC(=O)CCCCC2=CC=C(C=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H21ClN2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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